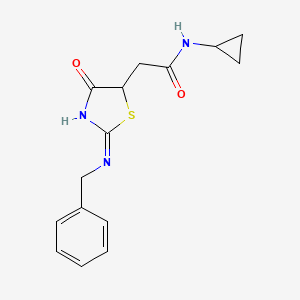

![molecular formula C8H7N3O B2366245 (NE)-N-(imidazo[1,2-a]pyridin-2-ylmethylidene)hydroxylamine CAS No. 1280538-72-8](/img/structure/B2366245.png)

(NE)-N-(imidazo[1,2-a]pyridin-2-ylmethylidene)hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

Imidazo[1,2-a]pyridine is a fused bicyclic system with a bridgehead nitrogen atom . This moiety is also useful in material science because of its structural character .Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This has been achieved through radical reactions via transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications

- Researchers have explored imidazo[1,2-a]pyridine derivatives as covalent anticancer agents . Specifically, compound I-11, derived from this scaffold, demonstrated potent activity against KRAS G12C-mutated NCI-H358 cells. Its effectiveness was validated through cellular, biochemical, and molecular docking experiments. This highlights the compound’s potential as a lead candidate for treating intractable cancers.

- Imidazo[1,2-a]pyridine is recognized as a valuable “drug prejudice” scaffold due to its diverse applications in medicinal chemistry . Its unique structural character makes it an attractive building block for designing novel pharmaceutical compounds.

- Recently, researchers developed a method for “skeletal editing” of organic molecules by nitrogen atom deletion. While not directly related to EN300-179909, this work underscores the importance of nitrogen-containing compounds in drug discovery .

- EN300-179909 belongs to the class of N-nitrosamines. These compounds can form impurities during chemical drug production. Understanding their behavior is crucial, as they can lead to downstream production of cancerogenic diazonium salts that damage DNA .

- Carboxylic acids, including those derived from imidazo[1,2-a]pyridine, serve as essential building blocks in organic synthesis. Researchers use them extensively to create diverse compound libraries for drug discovery and other applications .

Anticancer Agents

Medicinal Chemistry

Nitrogen Atom Deletion Reagents

N-Nitrosamine Impurities

Carboxylic Acid Precursors

Future Directions

properties

IUPAC Name |

(NE)-N-(imidazo[1,2-a]pyridin-2-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-9-5-7-6-11-4-2-1-3-8(11)10-7/h1-6,12H/b9-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLHUVAGJCUGOO-WEVVVXLNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NC(=CN2C=C1)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-(imidazo[1,2-a]pyridin-2-ylmethylidene)hydroxylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

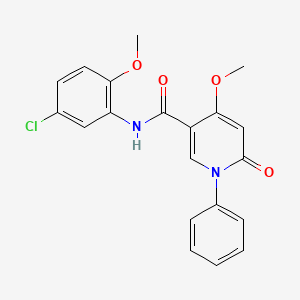

![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2366164.png)

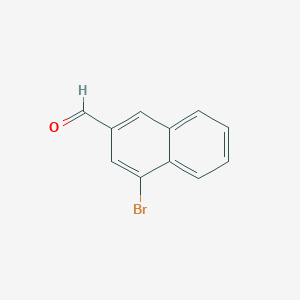

![3-[(4-chlorophenyl)methyl]-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide](/img/structure/B2366170.png)

![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2366174.png)

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2366176.png)

![3,5-dimethyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2366177.png)

![N-(3-acetylphenyl)-2-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2366182.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2366185.png)